Product packaging for Methicillin Sodium(Cat. No.:CAS No. 7246-14-2)

Methicillin Sodium

Cat. No.: B1676383
CAS No.: 7246-14-2
M. Wt: 420.4 g/mol
InChI Key: NRZPASQBOYNGHR-HWROMZCQSA-M
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Description

Historical Context of Meticillin Discovery and Early Antimicrobial Development

The discovery of penicillin by Alexander Fleming in 1928 revolutionized the treatment of bacterial infections. news-medical.netsciencelearn.org.nz However, the effectiveness of penicillin was challenged by the emergence of bacteria producing β-lactamase enzymes (penicillinases) that could hydrolyze the β-lactam ring essential for penicillin's activity. britannica.com This led to the search for new penicillins that could withstand the action of these enzymes. Meticillin was developed by Beecham in 1959 and was introduced in the early 1960s as a solution to infections caused by penicillinase-producing organisms, particularly Staphylococcus aureus. wikipedia.orgwikidoc.orgbritannica.comnews-medical.netmrsaactionuk.net Its introduction was a key development during the "Golden Age" of antibiotic discovery, which spanned from the mid-1940s to the 1960s and saw the discovery of many major antibiotic classes. news-medical.netsciencelearn.org.nz

Emergence of Meticillin Resistance and its Significance in Antimicrobial Research

Despite its initial success against penicillinase-producing bacteria, resistance to meticillin emerged rapidly. The first detection of meticillin resistance in a hospital setting occurred in October 1960, shortly after its introduction. sciencelearn.org.nzmrsaactionuk.netdovepress.commdpi.com This marked the appearance of what would become known as Meticillin-Resistant Staphylococcus aureus (MRSA). britannica.commrsaactionuk.net The emergence and spread of MRSA highlighted the ability of bacteria to quickly develop resistance to new antibiotics, posing a significant challenge to public health. dovepress.combcm.edunih.govresearchgate.netdovepress.comeurekaselect.com Meticillin resistance in S. aureus is primarily mediated by the acquisition of the mecA or mecC genes, which encode for a modified penicillin-binding protein, PBP2a (or PBP2c). dovepress.comnih.govresearchgate.net PBP2a has a low affinity for β-lactam antibiotics, including meticillin, allowing the bacteria to synthesize their cell walls even in the presence of the antibiotic. dovepress.comnih.gov The rapid emergence and global dissemination of MRSA have made it a leading cause of healthcare-associated infections and a major focus of antimicrobial resistance research. nih.govresearchgate.netdovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N2NaO7S B1676383 Methicillin Sodium CAS No. 7246-14-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPASQBOYNGHR-HWROMZCQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-32-5 (Parent)
Record name Methicillin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142
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DSSTOX Substance ID

DTXSID5045835
Record name Methicillin sodium hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7246-14-2, 132-92-3
Record name Methicillin sodium [USAN:USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methicillin sodium hydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticillin sodium
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Record name METHICILLIN SODIUM
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Molecular and Biochemical Mechanisms of Meticillin Action

Elucidation of Meticillin's Mechanism of Action at the Cellular Level

The primary target of meticillin at the cellular level is the process of bacterial cell wall synthesis, specifically the formation of the peptidoglycan layer drugbank.commcmaster.calumenlearning.com.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

Bacterial cell walls are composed of a mesh-like polymer called peptidoglycan, which is particularly thick in Gram-positive bacteria mcmaster.calumenlearning.comresearchgate.net. Meticillin inhibits the cross-linking of the linear peptidoglycan polymer chains, a crucial step for maintaining the structural integrity of the cell wall drugbank.commcmaster.ca. This inhibition leads to defective cell walls, making the bacteria susceptible to bursting due to internal osmotic pressure lumenlearning.comlibretexts.org.

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Meticillin achieves its inhibitory effect by binding to a group of bacterial enzymes known as penicillin-binding proteins (PBPs) drugbank.commcmaster.calumenlearning.comwikipedia.org. PBPs are essential for bacterial cell wall synthesis and include transpeptidases, which are responsible for the cross-linking of peptidoglycan chains lumenlearning.comwikipedia.orgpnas.org. Meticillin and other beta-lactam antibiotics are structural analogs of the D-alanyl-D-alanine peptide, which is the natural substrate recognized by transpeptidase enzymes lumenlearning.comoup.com.

Competitive Inhibition of Transpeptidase Enzymes

Meticillin acts as a competitive inhibitor of bacterial transpeptidase enzymes drugbank.comlibretexts.orgquizlet.com. It binds to the active site of PBPs, preventing the natural substrate (D-alanyl-D-alanine) from binding and undergoing the transpeptidation reaction necessary for peptidoglycan cross-linking drugbank.comlumenlearning.comlibretexts.orgquizlet.com. This binding is often described as functionally irreversible, leading to the formation of a stable acyl-enzyme complex wikipedia.orgacs.orgmdpi.com.

Structural Analysis of Meticillin-PBP Binding and Conformational Changes

Structural studies, including crystallographic analysis, have provided insights into the interaction between meticillin and PBPs. These studies reveal that beta-lactam antibiotics, including meticillin, covalently bind to a catalytic serine residue within the active site of PBPs wikipedia.orgoup.commdpi.comasm.org. This binding involves the opening of the beta-lactam ring and the formation of an acyl-enzyme complex wikipedia.orgoup.com.

Binding of beta-lactams to PBPs can induce conformational changes in the protein structure. For instance, studies on Staphylococcus aureus PBP2a, a PBP associated with methicillin (B1676495) resistance, have shown that antibiotic binding can lead to displacements of active site residues and alterations in adjacent structural elements, such as beta strands and helical regions oup.comasm.orguni-hamburg.de. These conformational changes can influence the accessibility and activity of the PBP active site acs.orguni-hamburg.de. While the precise details can vary depending on the specific PBP and antibiotic, the formation of a covalent adduct at the active site and the associated structural rearrangements are key aspects of the inhibitory mechanism wikipedia.orgoup.comasm.org.

Impact on Bacterial Physiology and Metabolic Pathways

Inhibition of cell wall synthesis by meticillin has significant downstream effects on bacterial physiology beyond just structural integrity.

Alterations in Bacterial Primary Metabolic Fluxes and Gene Expression Profiles

Disruption of peptidoglycan synthesis can trigger complex bacterial responses, including alterations in metabolic fluxes and gene expression profiles mdpi.comnih.govasm.org. While research often focuses on resistance mechanisms (like the expression of alternative PBPs such as PBP2a in MRSA), studies also explore how inhibiting cell wall synthesis impacts core metabolic pathways. For example, some research indicates that perturbing cell wall synthesis can lead to metabolic reprogramming, affecting pathways like glycolysis, the TCA cycle, and the synthesis of cell envelope precursors nih.govasm.orgnih.gov. These metabolic shifts can be part of the bacterial stress response or contribute to resistance phenotypes nih.govresearchgate.net. Gene expression studies in response to cell wall active antibiotics can reveal upregulation or downregulation of genes involved in various metabolic processes, transport, and stress responses, reflecting the bacterium's attempt to adapt to the inhibitory effects mdpi.comasm.org.

Influence on Bacterial Biofilm Formation and Regulatory Systems

Bacterial biofilm formation is a complex process involving the adherence of microorganisms to surfaces and their encapsulation within a self-produced extracellular matrix frontiersin.orgtandfonline.com. This matrix provides a protective environment, contributing to increased resistance to antibiotics and host immune responses tandfonline.comnih.gov. Research has revealed notable differences in biofilm formation mechanisms between methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains, with the acquisition of methicillin resistance influencing the biofilm phenotype frontiersin.orgnih.govnih.gov.

MSSA strains commonly form biofilms that are dependent on the icaADBC operon, which encodes for the production of polysaccharide intercellular adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG) frontiersin.orgnih.govnih.gov. This PIA-dependent biofilm formation in MSSA is often induced by environmental factors such as NaCl frontiersin.orgnih.govasm.org.

In contrast, MRSA strains frequently exhibit ica-independent biofilm formation frontiersin.orgnih.govnih.gov. Their biofilms can involve alternative mechanisms, including the release of extracellular DNA (eDNA) and the expression of various cell surface proteins, such as those anchored by LPXTG motifs frontiersin.orgnih.govnih.gov. Studies have indicated that the acquisition of the mecA gene, which confers methicillin resistance by encoding the low-affinity PBP2a, appears to repress PIA-mediated biofilm production and promote the formation of proteinaceous biofilms frontiersin.orgnih.gov.

Environmental conditions also play a role in modulating biofilm formation in both MSSA and MRSA. For instance, glucose supplementation in growth media has been shown to induce biofilm formation in both MRSA and MSSA isolates asm.orgdergipark.org.tr. Conversely, high concentrations of NaCl have been reported to decrease biofilm formation in MRSA strains in some studies, while stimulating it in MSSA strains dergipark.org.trresearchgate.netjcpsp.pk.

Regulatory systems, such as the accessory gene regulator (Agr) and Staphylococcal accessory regulator A (SarA), are known to influence biofilm development in S. aureus nih.govnih.govnih.gov. SarA, for example, is a global transcriptional regulator that can affect the expression of genes involved in both PIA-dependent and PIA-independent biofilm formation nih.govnih.gov. Downregulation of the Agr system has been observed in laboratory MSSA strains expressing high-level methicillin resistance, suggesting a link between antibiotic resistance mechanisms and the regulation of factors influencing biofilm and virulence frontiersin.org.

Research findings highlight the distinct biofilm characteristics influenced by methicillin susceptibility:

S. aureus Strain TypePrimary Biofilm MechanismKey Components InvolvedInducing Factors (Examples)Response to Sodium MetaperiodateResponse to Proteinase K
MSSAicaADBC-dependent (PIA/PNAG) frontiersin.orgnih.govnih.govPIA/PNAG frontiersin.orgnih.govnih.govNaCl frontiersin.orgnih.govasm.orgSusceptible frontiersin.orgResistant frontiersin.org
MRSAica-independent frontiersin.orgnih.govnih.goveDNA, Surface Proteins (e.g., LPXTG) frontiersin.orgnih.govnih.govGlucose frontiersin.orgasm.orgdergipark.org.trResistant frontiersin.orgSusceptible frontiersin.org

Note: This table summarizes general trends observed in research; variations may exist depending on specific strains and experimental conditions.

Detailed studies, such as those investigating the effects of different media supplements on MRSA biofilm formation, demonstrate the variability in response. One study found that while glucose and sucrose (B13894) addition significantly increased MRSA biofilm formation in TSB and BHI media, the addition of 4% NaCl decreased it researchgate.net.

Modulation of Osmotic Stress Responses and Cellular Homeostasis

The bacterial cell wall is critical for maintaining cellular integrity and withstanding internal osmotic pressure, particularly in fluctuating environments frontiersin.orgoup.com. Meticillin sodium's mechanism of action, by inhibiting peptidoglycan synthesis, directly compromises the cell wall's structural integrity patsnap.compatsnap.commdpi.comresearchgate.net. This weakening makes bacteria more susceptible to lysis due to osmotic forces, especially in hypotonic environments where the influx of water is high patsnap.compatsnap.commdpi.com.

Bacteria possess sophisticated systems to sense and respond to osmotic stress, including the accumulation or expulsion of osmolytes and ions to modulate cytoplasmic osmotic pressure oup.comnih.gov. The uptake of compatible solutes like proline and glycine (B1666218) betaine, as well as ions such as K+, plays a vital role in adapting to hyperosmotic conditions oup.comnih.gov.

While meticillin sodium's direct modulation of these specific osmotic stress response pathways is not as extensively documented as its primary cell wall synthesis inhibition, the consequence of its action (cell wall weakening) directly impacts the cell's ability to manage osmotic challenges. The inability to synthesize a robust peptidoglycan layer means the cell is less capable of counteracting the turgor pressure, a fundamental aspect of cellular homeostasis in bacteria with cell walls frontiersin.orgoup.com.

Furthermore, bacterial regulatory systems, including two-component systems (TCSs), are involved in sensing and responding to various environmental stresses, including osmotic stress researchgate.netmdpi.comfrontiersin.orgoup.com. These systems help bacteria adapt by regulating gene expression related to stress tolerance and maintaining cellular homeostasis researchgate.netmdpi.comfrontiersin.org. While the precise interactions between meticillin sodium exposure and the intricate network of bacterial osmotic stress regulatory pathways require further detailed investigation, it is clear that compromising the cell wall fundamentally disrupts the cell's ability to maintain homeostasis in the face of osmotic challenges.

Research into related areas provides insights into the interplay between cell wall integrity, osmotic stress, and resistance. For example, a study using transposon sequencing in MRSA highlighted the importance of the cell wall as a barrier for osmotic stress resistance. It identified a gene (SAUSA300_0957) essential under salt stress, and mutations in this gene affected peptidoglycan crosslinking and oxacillin (B1211168) susceptibility, suggesting a link between osmotic stress response mechanisms and resistance to cell wall-targeting antibiotics researchgate.net. Another study on a different compound, a thiourea (B124793) derivative, showed it disrupted both NAD+/NADH homeostasis and cell wall integrity in MRSA, illustrating how interference with cellular homeostasis can be linked to compromised cell wall function mdpi.com.

The impact of cell wall damage induced by antibiotics like meticillin on bacterial homeostasis extends beyond osmotic pressure. The dynamic process of peptidoglycan synthesis and hydrolysis is essential for cell growth and division, and antibiotics that inhibit synthesis can lead to an imbalance, potentially triggering autolysis researchgate.net. This highlights the interconnectedness of cell wall integrity, cellular homeostasis, and the bactericidal action of meticillin sodium.

AspectRole in Bacterial PhysiologyImpact of Meticillin Sodium Action
Cell Wall IntegrityProvides structural support, withstands osmotic pressure frontiersin.orgoup.comWeakened due to inhibited peptidoglycan synthesis patsnap.compatsnap.commdpi.comresearchgate.net
Osmotic Pressure ManagementRegulated by osmolytes and ion transport oup.comnih.govCompromised ability to withstand turgor pressure due to weakened wall
Cellular HomeostasisMaintenance of stable internal environmentDisrupted by cell wall damage and potential downstream effects mdpi.com
Regulatory Systems (TCSs)Sense and respond to environmental stress researchgate.netmdpi.comfrontiersin.orgoup.comPotential interplay with stress responses triggered by cell wall damage

Understanding the intricate connections between meticillin sodium's effect on cell wall synthesis and bacterial responses to osmotic stress and the maintenance of cellular homeostasis provides a deeper appreciation of the multifaceted impact of this class of antibiotics on bacterial physiology.

Mechanisms of Meticillin Resistance in Bacterial Pathogens

Penicillin-Binding Protein 2a (PBP2a)-Mediated Resistance

The cornerstone of high-level meticillin resistance in S. aureus is the production of Penicillin-Binding Protein 2a (PBP2a), also referred to as PBP2'. nih.govmdpi.comresearchgate.net Unlike the native penicillin-binding proteins (PBPs) in susceptible strains (PBP1, PBP2, PBP3, and PBP4), PBP2a exhibits a significantly reduced affinity for beta-lactam antibiotics, including meticillin. wikipedia.orgmdpi.comnih.govnih.gov This low affinity allows PBP2a to continue catalyzing the essential transpeptidation reactions required for bacterial cell wall synthesis even in the presence of beta-lactam concentrations that would inhibit the native PBPs. mdpi.comnih.govnih.gov PBP2a effectively takes over the cell wall synthesis function when the other PBPs are inactivated by the antibiotic, enabling the bacteria to survive and proliferate. mdpi.comnih.govbiorxiv.org

Genetic Basis: The mecA Gene and Staphylococcal Cassette Chromosome mec (SCCmec)

The genetic determinant for PBP2a-mediated resistance is the mecA gene. nih.govnih.govdovepress.com This gene is not typically found in susceptible S. aureus strains but is acquired through horizontal gene transfer. nih.govwikipedia.org The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). mdpi.comnih.govdovepress.comnih.govwikipedia.org SCCmec elements are diverse, ranging in size from 21 to 60 kb, and are characterized by the presence of the mec gene complex, which includes mecA and its regulatory elements, and ccr genes encoding site-specific recombinases essential for the mobility and integration of the cassette into the bacterial chromosome. mdpi.comnih.govwikipedia.orgelsevier.es The acquisition of SCCmec by methicillin-susceptible S. aureus (MSSA) strains transforms them into MRSA. wikipedia.orgdovepress.com Different types and subtypes of SCCmec elements exist, contributing to the genetic diversity observed among MRSA strains. mdpi.comwikipedia.orgelsevier.esekb.eg

Regulatory Elements Governing PBP2a Expression (MecR1, MecI)

The expression of the mecA gene and thus the production of PBP2a are subject to regulation by a system involving the proteins MecR1 and MecI. nih.govwikipedia.orgplos.orgoup.com The mecR1 and mecI genes are typically located upstream of the mecA gene within the SCCmec element and are divergently transcribed from mecA. plos.orgoup.com MecI functions as a transcriptional repressor, binding to the promoter region of mecA and inhibiting its transcription in the absence of beta-lactam antibiotics. wikipedia.orgplos.orgbiologyinsights.comnih.gov MecR1 acts as a sensor and signal transducer. plos.orgoup.com In the presence of beta-lactam antibiotics, MecR1 undergoes a conformational change that activates its protease domain. biologyinsights.com This activated MecR1 then cleaves MecI, lifting the repression on the mecA promoter and allowing for the transcription of mecA and the subsequent synthesis of PBP2a. wikipedia.orgplos.orgbiologyinsights.com This inducible expression system ensures that PBP2a is produced primarily when the bacteria are challenged by beta-lactam antibiotics. biologyinsights.com However, the efficiency of this induction can vary, and some clinical MRSA strains exhibit high-level resistance due to non-functional MecI-MecR1 systems, sometimes involving mutations or deletions in these regulatory genes. plos.orgoup.com There can also be cross-talk and co-regulation of mecA expression by the regulatory systems (blaR1-blaI) that control beta-lactamase production. plos.orgasm.org

Biochemical Basis of PBP2a's Reduced Affinity for Beta-Lactam Antibiotics

The reduced affinity of PBP2a for beta-lactam antibiotics is a key biochemical feature conferring resistance. Unlike native PBPs which are efficiently acylated and inhibited by beta-lactams, PBP2a reacts with these antibiotics extremely slowly. mdpi.comoup.com Studies on the crystal structure of PBP2a have provided insights into this phenomenon. It is suggested that the active site of PBP2a, where the transpeptidation reaction occurs and where beta-lactams would typically bind, is relatively inaccessible to these molecules. mdpi.comresearchgate.net This sheltered active site conformation is thought to selectively favor the binding of the natural peptidoglycan substrates over the beta-lactam inhibitors. researchgate.net The low affinity is characterized by high dissociation constants (Kd) for the preacylation complex with beta-lactams and extremely slow acylation rates (k2). oup.com For instance, the acylation rate of PBP2a by penicillin G is significantly slower compared to susceptible PBPs. oup.com Furthermore, an allosteric site located approximately 60 Å away from the active site has been identified in PBP2a. nih.govresearchgate.net Binding of peptidoglycan fragments to this allosteric site can influence the conformation of the active site, potentially facilitating its function in cell wall synthesis while maintaining low affinity for beta-lactams. nih.govresearchgate.net

Auxiliary and Diverse Resistance Mechanisms

Role of Beta-Lactamase Production in Meticillin Susceptibility

Beta-lactamase enzymes, also known as penicillinases, hydrolyze the beta-lactam ring of susceptible antibiotics, rendering them inactive. wikipedia.orgmdpi.comfrontiersin.orgmdpi.com While meticillin was designed to be resistant to hydrolysis by staphylococcal beta-lactamases due to its side chain structure, the production of large quantities of beta-lactamase can still impact susceptibility to penicillinase-resistant penicillins (PRPs) like meticillin, particularly in strains exhibiting borderline or intermediate resistance. wikipedia.orgnih.gov Some studies have shown that high levels of beta-lactamase can partially hydrolyze PRPs. nih.gov Moreover, the regulatory systems governing beta-lactamase production (blaR1-blaI) can interact with and influence the expression of the mecA gene, further complicating the resistance phenotype. plos.orgasm.org In some instances, high-level beta-lactamase production in the absence of mecA has been reported to cause low-level resistance to beta-lactamase-resistant penicillins. mdpi.com

Contribution of Efflux Pump Systems to Meticillin Resistance

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to antibiotic resistance. biotechnologia-journal.orgbrieflands.comnih.govexplorationpub.commicrobialcell.com In Staphylococcus aureus, efflux pumps play a significant role in multidrug resistance, and their activity can have a synergistic effect with other resistance mechanisms. biotechnologia-journal.org The presence of efflux pumps can predispose bacteria to develop antibiotic resistance. biotechnologia-journal.org

Several efflux pumps in S. aureus have been implicated in resistance to various antimicrobial agents, including those that can influence the effectiveness of beta-lactam antibiotics or other drugs used in treating MRSA infections. For instance, the NorB and NorC efflux pumps can export substances like cetrimide, ethidium (B1194527) bromide, and quinolones. biotechnologia-journal.org Studies have shown that the expression levels of efflux pump genes like mdeA, norB, and norC can be increased during biofilm formation, suggesting a link between efflux activity and the biofilm lifestyle. biotechnologia-journal.org Overexpression of efflux pump genes like norA has been linked to increased resistance to ciprofloxacin (B1669076) in S. aureus. biotechnologia-journal.org

Efflux pumps in S. aureus belong to several superfamilies, including the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxin Extrusion (MATE) family, the ATP-Binding Cassette (ABC) superfamily, and the Resistance Nodulation Division (RND) superfamily. explorationpub.com These transporters contribute to the extrusion of a wide range of antimicrobial chemicals. explorationpub.com

Role of Bacterial Biofilm Formation in Meticillin Resistance Phenotype

Bacterial biofilms are structured communities of bacteria enclosed in a self-produced extracellular matrix, attached to a surface or each other. plos.orgnih.gov Biofilm formation is a significant survival strategy for S. aureus and contributes to increased resistance to antibiotics and evasion of host immune defenses. nih.govfrontiersin.org Bacteria within biofilms can be significantly more resistant to antimicrobials compared to their planktonic counterparts, with resistance levels reported to be 10 to 1,000 times higher. frontiersin.org

Biofilm formation in S. aureus is a complex process involving various genes, including the icaADBC operon, which is involved in the production of polysaccharide intercellular adhesin (PIA), and genes encoding surface proteins like those anchored by LPXTG motifs, the major autolysin, and extracellular DNA (eDNA). nih.govfrontiersin.orgfrontiersin.org

There appears to be a relationship between methicillin (B1676495) resistance and the biofilm phenotype in S. aureus. Clinical methicillin-susceptible S. aureus (MSSA) strains predominantly form PIA-dependent biofilms, while MRSA strains often form biofilms independently of PIA, relying more on proteins. frontiersin.orgplos.org Acquisition of methicillin resistance may lead to the repression of polysaccharide-type biofilm production and promote the formation of proteinaceous biofilms. frontiersin.org Studies have shown that the expression of high-level methicillin resistance in a laboratory MSSA strain resulted in the repression of PIA-mediated biofilm production and downregulation of the accessory gene regulator (Agr) system. frontiersin.orgplos.org This suggests that the expression of methicillin resistance can alter the biofilm phenotype. plos.org

The interplay between efflux pumps and biofilm formation also contributes to the complexity of S. aureus resistance mechanisms. nih.govmicrobialcell.com Increased expression of efflux pump genes has been observed during biofilm formation. biotechnologia-journal.org

Here is a summary of the relationship between methicillin resistance and biofilm formation:

CharacteristicMSSA Biofilm PhenotypeMRSA Biofilm Phenotype
Primary AdhesinPIA-dependentPIA-independent (proteinaceous)
Involved FactorsicaADBC operon, PIALPXTG-anchored proteins, autolysin, eDNA
Effect of Meticillin ResistanceRepression of PIA productionPromotion of proteinaceous biofilm
Agr SystemTypically activeOften downregulated plos.org

Evolutionary and Genetic Epidemiology of Meticillin Resistance

The evolution and spread of meticillin resistance in Staphylococcus species, particularly S. aureus, are driven by the acquisition and dissemination of genetic elements. plos.orgasm.orgresearchcommons.org The emergence of MRSA is a significant concern globally. asm.org

Dynamics of Horizontal Gene Transfer and Mobile Genetic Elements in Resistance Acquisition

Horizontal gene transfer (HGT) plays a crucial role in the acquisition and spread of antibiotic resistance genes in bacteria. biotechnologia-journal.orgtandfonline.comnih.gov This process involves the transfer of genetic material between bacteria, not through vertical inheritance from parent to offspring. biotechnologia-journal.orgnih.gov Mobile genetic elements (MGEs) are key players in HGT, carrying antibiotic resistance genes and facilitating their movement within and between bacterial genomes. biotechnologia-journal.orgplos.orgtandfonline.comnih.gov

In the context of meticillin resistance, the most characteristic MGE is the Staphylococcal Cassette Chromosome mec (SCCmec). biotechnologia-journal.orgplos.orgtandfonline.comnih.gov SCCmec elements are genomic islands that carry the mecA gene, responsible for meticillin resistance, along with genes regulating its expression (mecR1 and mecI). biotechnologia-journal.orgplos.orgoup.com These elements are typically located near the origin of chromosome replication. biotechnologia-journal.org SCCmec elements vary in size and genetic composition, with different types (I-V and subtypes) being identified. plos.orgresearchcommons.orgoup.com

MGEs involved in resistance acquisition in Staphylococcus include plasmids, mobile genetic elements such as insertion sequences and transposons, and genomic islands. biotechnologia-journal.orgnih.gov These elements can contain integrated antibiotic resistance genes and can be transmitted via HGT not only within the same species but also between different species and even genera. biotechnologia-journal.org All types of HGT, including transduction, transformation, and conjugation, have been observed in S. aureus. biotechnologia-journal.org

SCCmec elements can accumulate additional antibiotic resistance genes through the insertion of other MGEs like transposons and plasmids. tandfonline.com This accumulation of multiple resistance genes on MGEs contributes to the emergence of multidrug-resistant staphylococci. biotechnologia-journal.org The acquisition of SCCmec elements by methicillin-susceptible S. aureus (MSSA) strains, particularly those already adapted to specific environments, has led to the emergence of successful epidemic MRSA clones in both healthcare and community settings. oup.com

The evolution of MGE composition within MRSA lineages can be dynamic, with frequent gain and loss events of elements carrying resistance and virulence genes. cam.ac.uk Studies analyzing the temporal distribution of MGEs in MRSA isolates have revealed changes in the prevalence of different plasmids and phage types over time. cam.ac.uk

Intrinsic Resistance Mechanisms in Staphylococcal Species

While the primary mechanism of high-level meticillin resistance in Staphylococcus aureus is the acquisition of the mecA gene and the production of PBP2a, the concept of "intrinsic resistance" was used in earlier literature to describe meticillin resistance not mediated by plasmid-borne beta-lactamase. uprm.edu This intrinsic resistance was believed to be related to an alteration in penicillin-binding proteins produced by the resistant strain. oup.com

In antibiotic susceptibility tests, S. aureus isolates can show heterogeneous phenotypic expression of meticillin resistance, meaning that a minority of cells in a population may express resistance to much higher concentrations of the antibiotic than the majority. brieflands.comasm.org This heterogeneous resistance is characteristic of mec-containing staphylococci. asm.org The presence of the mecA-encoding region can be sufficient to confer heterogeneous resistance. asm.org Highly resistant subclones can segregate from heteroresistant strains and retain the high-resistance phenotype. asm.org

While the mecA gene is central to high-level intrinsic resistance, some S. aureus strains may exhibit slightly higher meticillin MICs (Minimum Inhibitory Concentrations) mediated by beta-lactamase production, sometimes referred to as "borderline" or "acquired methicillin-resistant." oup.com However, the well-known intrinsic resistance mediated by chromosomes in MRSA involves the production of low-affinity PBP2a. brieflands.com

Bacterial species can also possess intrinsic resistance as a natural characteristic encoded within their genomes, independent of acquired resistance genes like mecA. nih.gov This inherent resistance can be due to factors such as the absence of a target for a particular antibiotic or the presence of naturally occurring mechanisms that reduce antibiotic efficacy.

MechanismDescriptionKey Genes/Elements Involved
PBP2a Production (Primary)Modified PBP with low affinity for beta-lactams, allowing cell wall synthesis.mecA, SCCmec
Efflux Pump ActivityActive transport of antibiotics out of the cell.norA, norB, norC, mdeA, MFS, SMR, MATE, ABC, RND superfamilies
Biofilm FormationStructured bacterial communities with reduced antibiotic penetration.icaADBC, fnbA, fnbB, clfA, clfB, atl, agr, sarA, sarZ, sigB, sarX, psm, icaR, srtA nih.gov
Horizontal Gene Transfer (HGT)Transfer of genetic material between bacteria.Plasmids, transposons, insertion sequences, genomic islands, SCCmec
Intrinsic (Non-mecA)Resistance inherent to the species or mediated by other chromosomal factors.Altered native PBPs, Beta-lactamase (borderline resistance) uprm.eduoup.com

Structure Activity Relationships and Synthetic Analog Research for Meticillin

Rational Design and Synthesis of Meticillin Analogues and Derivatives

The rational design of methicillin (B1676495) analogs has been primarily driven by the need to overcome two major challenges: the enzymatic degradation by β-lactamases and the low binding affinity to the modified penicillin-binding protein 2a (PBP2a) in MRSA. mdpi.comnih.govnih.gov The synthesis of methicillin itself was a result of rational design to create a penicillin derivative resistant to staphylococcal penicillinase. nih.gov The key structural feature of methicillin is the 2,6-dimethoxyphenyl group attached to the acyl side chain. This bulky group sterically hinders the approach of β-lactamase enzymes to the hydrolytically susceptible β-lactam ring. nih.govnih.gov

Subsequent research into methicillin analogs has focused on modifying this side chain to further enhance stability and to improve binding to PBP2a. Strategies have included the introduction of different bulky aromatic or heterocyclic groups to mimic the steric hindrance of the dimethoxyphenyl moiety while potentially introducing new interactions with the target protein. plos.orgarxiv.org The synthesis of these analogs often involves the coupling of a modified acyl chloride with 6-aminopenicillanic acid (6-APA), the core scaffold of penicillins.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become instrumental in the rational design process. nih.govbohrium.com These approaches allow for the in silico screening of virtual libraries of methicillin derivatives to predict their binding affinity for PBP2a and their susceptibility to β-lactamases, thereby prioritizing candidates for chemical synthesis and biological evaluation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

SAR studies are crucial for understanding how the chemical structure of an antibiotic influences its biological activity. For methicillin and its analogs, these studies have elucidated the key features required for antibacterial efficacy.

The fundamental pharmacophore of all penicillin derivatives, including methicillin, is the β-lactam ring fused to a thiazolidine (B150603) ring. nih.govyoutube.com This strained four-membered ring is the reactive entity that acylates a serine residue in the active site of PBPs, leading to their inactivation and the subsequent inhibition of peptidoglycan synthesis, which is essential for the bacterial cell wall. nih.govyoutube.comfrontiersin.org

For effective binding to PBPs, several structural features are critical:

The intact β-lactam ring: Hydrolysis of this ring by β-lactamases renders the antibiotic inactive. nih.gov

A free carboxyl group at C-3: This group is essential for binding to the PBP active site.

The acylamino side chain at C-6: Variations in this side chain determine the antibacterial spectrum and resistance to β-lactamases. nih.gov

In the context of MRSA, the challenge lies in the altered structure of PBP2a, which has a less accessible active site compared to other PBPs. nih.govscienceopen.com Therefore, pharmacophore models for PBP2a inhibitors often include features that can interact with an allosteric site on the protein, inducing a conformational change that opens up the active site for binding. nih.govnih.gov

The 2,6-dimethoxyphenyl side chain of methicillin is its defining feature, providing steric protection against many staphylococcal β-lactamases. nih.gov SAR studies have shown that the degree of steric hindrance is directly related to the stability of the molecule. Modifications to this side chain have been explored to enhance this stability.

Side Chain ModificationEffect on β-Lactamase StabilityReference(s)
Increased bulkiness of the aromatic ringGenerally increases stability nih.gov
Introduction of ortho substituents on the phenyl ringEnhances steric hindrance nih.gov
Replacement of the phenyl ring with other bulky groupsCan maintain or improve stability plos.org

However, there is a trade-off between β-lactamase stability and antibacterial activity. Extremely bulky side chains may not only block β-lactamases but also hinder effective binding to the target PBPs, including PBP2a. bohrium.com Therefore, optimization requires a balance between these two properties.

For an antibiotic to be effective, it must be able to penetrate the bacterial cell wall and reach its target PBP in the periplasmic space (in Gram-negative bacteria) or the cell membrane (in Gram-positive bacteria). purdue.edunih.gov The physicochemical properties of the side chain, such as lipophilicity and charge, can influence the ability of the molecule to cross these barriers.

Structural modifications that increase the hydrophobicity of the side chain can enhance membrane permeability. preprints.org However, excessive lipophilicity can lead to non-specific binding to other cellular components and may increase toxicity. researchgate.net The addition of charged groups can also affect penetration. For instance, positively charged moieties may facilitate interaction with the negatively charged bacterial cell surface. purdue.edu

It is important to note that many β-lactam antibiotics, including methicillin, have limited capacity to penetrate into host cells, which can be a limitation in treating infections caused by intracellular bacteria. purdue.edu Research into antimicrobial peptides has shown that specific structural modifications can lead to increased cell uptake and intracellular accumulation. purdue.edu

Development of Novel Antimicrobial Agents Based on Meticillin Scaffold

While direct modification of the methicillin scaffold to create new antibiotics has become less common, the principles learned from its structure and mechanism of action have guided the development of new anti-MRSA agents. The focus has largely shifted to designing molecules that can either inhibit PBP2a or restore the susceptibility of MRSA to existing β-lactams.

Several novel chemical scaffolds have been developed that are not direct derivatives of methicillin but are designed to overcome the challenges posed by MRSA. nih.govscispace.comtandfonline.comfrontiersin.org These include:

New classes of β-lactams: Cephalosporins like ceftaroline (B109729) have been specifically designed to have a high affinity for PBP2a. mdpi.com

Non-β-lactam inhibitors of PBP2a: These compounds bind to the active or allosteric site of PBP2a but lack the β-lactam ring, making them resistant to β-lactamases. mdpi.comnih.gov

β-lactamase inhibitors: The combination of a β-lactam antibiotic with a β-lactamase inhibitor (e.g., clavulanic acid) is a successful strategy to overcome resistance in some bacteria, although this is less effective against the PBP2a-mediated resistance of MRSA. mdpi.com

Advanced Methodological Approaches in Meticillin Sodium Research

Analytical Chemistry Techniques for Meticillin and its Metabolites

The precise measurement of meticillin and its breakdown products is crucial for understanding its efficacy and the metabolic responses of bacteria. Analytical chemistry provides the tools to achieve this with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of meticillin and its related substances. Researchers have developed various reverse-phase HPLC methods to analyze meticillin in different matrices, including pharmaceutical preparations and biological fluids. asianpubs.org

A common approach involves using a C18 column, such as an Agilent ZORBAX SB-C18, which is well-suited for separating non-polar and moderately polar compounds. asianpubs.org The mobile phase, a critical component in HPLC, is often a mixture of an organic solvent like acetonitrile and an aqueous buffer. For instance, one method utilizes a gradient elution with two mobile phases:

Mobile Phase A: 10% acetic acid-0.1 M potassium dihydrogen phosphate-acetonitrile-water (1:50:50:890) asianpubs.org

Mobile Phase B: 10% acetic acid-0.1 M potassium dihydrogen phosphate-acetonitrile-water (1:50:500:400) asianpubs.org

Detection is typically carried out using a UV detector set at a wavelength of 254 nm, where meticillin exhibits strong absorbance. asianpubs.org These methods have demonstrated excellent sensitivity, with limits of detection and quantification for meticillin sodium reported to be as low as 0.02 μg/mL and 0.08 μg/mL, respectively. asianpubs.org The precision and accuracy of these HPLC methodologies make them suitable for routine quality control analysis. asianpubs.org

Key Parameters in HPLC Analysis of Meticillin Sodium
ParameterSpecificationReference
ColumnAgilent ZORBAX SB-C18 (250 × 4.6 mm i.d., 5 μm) asianpubs.org
Mobile Phase A10% acetic acid-0.1 M potassium dihydrogen phosphate-acetonitrile-water (1:50:50:890) asianpubs.org
Mobile Phase B10% acetic acid-0.1 M potassium dihydrogen phosphate-acetonitrile-water (1:50:500:400) asianpubs.org
Detection Wavelength254 nm asianpubs.org
Limit of Detection (LOD)0.02 μg/mL asianpubs.org
Limit of Quantification (LOQ)0.08 μg/mL asianpubs.org

Fluorometric detection offers a highly sensitive alternative for quantifying meticillin and studying its degradation. This technique can be coupled with HPLC to create a stability-indicating method. A notable method involves using a µBondapak–C18 column with a mobile phase composed of acetonitrile and 2% v/v acetic anhydride (55:45 v/v) at a flow rate of 1.8 mL/min. researchgate.net

The key to this method is the fluorometric detection, which is accomplished using an excitation wavelength of 280 nm and an emission wavelength of 360 nm. researchgate.net This approach has proven to be linear over a concentration range of 1–10 µg/mL, with a detection limit of 0.1 µg/mL. researchgate.net The method is robust, with between-day and within-day relative standard deviations lower than 2%. researchgate.net It has been successfully applied to determine meticillin sodium in bulk material, dosage forms, and spiked biological fluids like urine and plasma, demonstrating high recovery rates. researchgate.net

Parameters for Fluorometric Detection of Meticillin Sodium
ParameterSpecificationReference
Excitation Wavelength280 nm researchgate.net
Emission Wavelength360 nm researchgate.net
Linear Range1–10 µg/mL researchgate.net
Limit of Detection0.1 µg/mL researchgate.net
Recovery from Human Plasma99.04 ± 1.88% researchgate.net
Recovery from Urine99.36 ± 1.77% researchgate.net

Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool to investigate the cellular responses of bacteria to antibiotics like meticillin. nih.gov This approach allows for the comprehensive analysis of the metabolome, providing insights into the metabolic perturbations caused by antibiotic stress. bohrium.comresearchgate.net

Nontargeted metabolomics, often utilizing liquid chromatography-mass spectrometry (LC-MS), has been employed to compare the metabolite profiles of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) in response to oxacillin (B1211168), a related antibiotic. bohrium.com These studies have revealed that MRSA may have more metabolic pathways involved in responding to antibiotic stress compared to MSSA. bohrium.com

Targeted metabolic profiling using HPLC-MS/MS can screen for a large number of metabolites across various metabolic pathways. nih.gov One study confidently detected 130 metabolites from in vitro bacterial tests of both MSSA and MRSA. nih.gov The metabolic profiles obtained can distinguish between MSSA and MRSA strains, both with and without exposure to sub-lethal levels of meticillin. nih.gov Principal component analysis (PCA) of the data often shows a clearer separation between the strains after antibiotic exposure, indicating distinct metabolic responses. nih.gov Such analyses have suggested that the metabolic activities of MSSA are more susceptible to perturbation by meticillin exposure than those of MRSA. nih.gov

Genomic and Transcriptomic Analyses of Meticillin-Treated Bacteria

Understanding the genetic and transcriptional changes in bacteria upon exposure to meticillin is crucial for deciphering the mechanisms of resistance and identifying potential new drug targets.

RNA sequencing (RNA-Seq) is a high-throughput sequencing technique that provides a comprehensive snapshot of the transcriptome of an organism under specific conditions. frontiersin.orgnih.gov In the context of meticillin, RNA-Seq has been used to analyze the global gene expression profiles of MRSA. For instance, studies have described the transcriptome of the clinical MRSA strain USA300 derived from human infections. doi.orgnih.gov

These transcriptomic analyses have identified genes encoding multiple proteases, toxins, and iron- and peptide-transporter molecules that are upregulated during infection. nih.gov Such findings suggest that these genes are likely important for the establishment of infection. nih.gov Furthermore, RNA-Seq studies have highlighted the role of global transcriptional regulators, such as agr and sae, in the in vivo upregulation of many toxins and proteases. nih.gov The disruption of these regulators has been shown to protect against lethal infection doses in animal models, underscoring their importance in MRSA pathology. nih.gov

Targeted genetic manipulation techniques, particularly CRISPR-Cas9 technology, have revolutionized the study of bacterial genetics and antibiotic resistance. nih.govspringernature.com The CRISPR-Cas9 system allows for precise and efficient genome editing in Staphylococcus aureus, including MRSA. nih.gov This technology can be used to generate lethal double-strand DNA breaks in target genes, facilitating rapid and efficient gene inactivation. nih.govspringernature.com

Researchers have engineered CRISPR plasmids with specific single-guide RNAs to target multidrug resistance genes in MRSA, including the mecA gene responsible for meticillin resistance. nih.gov Studies have shown that this approach can lead to a decrease in mecA expression. nih.gov For example, one study reported a 1.5-fold decrease in mecA expression following CRISPR-Cas9 mediated targeting. nih.gov Furthermore, a modified CRISPR-dCas9 system, which is catalytically inactive, has been used to suppress the transcription of the mecA gene without cleaving it. ascls.org This has resulted in a significant reduction in mecA gene expression, with one study reporting a 77% decrease. ascls.org

Mutagenesis studies, which involve introducing mutations into specific genes, are also crucial for understanding the role of particular amino acid residues in antibiotic resistance. Sequence variation analysis of the mecA gene has identified several missense mutations in clinical MRSA isolates that may contribute to the antibiotic resistance mechanism. nih.gov

In Vitro Antimicrobial Susceptibility and Time-Kill Kinetics Studies

In vitro antimicrobial susceptibility testing is fundamental to determining the efficacy of an antibiotic against specific microorganisms. For Meticillin sodium, these tests are crucial for identifying Meticillin-resistant Staphylococcus aureus (MRSA) isolates in clinical and research settings. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. asm.orgnih.gov

The MIC values for Meticillin sodium against Staphylococcus aureus vary significantly, defining the boundary between susceptible (MSSA) and resistant (MRSA) strains. toku-e.com Representative MIC values for Meticillin sodium against S. aureus can range from 0.5 µg/mL to over 32 µg/mL. toku-e.com Strains are typically classified as susceptible or resistant based on established breakpoints. One study of 106 staphylococcal isolates identified 36.79% as methicillin-sensitive (MSSA), 15.09% as borderline (BL) with MICs of 2 to 8 µg/mL, and 48.11% as MRSA with MICs ≥ 16 µg/mL. brieflands.com The resistance conferred by the mecA gene results in the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, leading to significantly higher MIC values in MRSA strains. wikipedia.orgmdpi.com

OrganismStrain TypeMIC Range (µg/mL)Reference
Staphylococcus aureusSusceptible (MSSA)0.125 - 2.0 toku-e.combrieflands.comwikipedia.org
Staphylococcus aureusBorderline (BL)2.0 - 8.0 brieflands.com
Staphylococcus aureusResistant (MRSA)≥ 16 to >1000 brieflands.comwikipedia.org
Streptococcus pneumoniaeN/A0.39 wikipedia.org

Time-kill kinetics studies are conducted to assess the pharmacodynamic properties of an antibiotic, specifically its rate of bactericidal or bacteriostatic activity over time. researchgate.net These assays involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) at different time points over a 24-hour period. researchgate.net The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, whereas a bacteriostatic effect inhibits growth without causing significant cell death. researchgate.net Such studies reveal whether the killing action is concentration-dependent or time-dependent. For Meticillin and other β-lactams, the activity is generally time-dependent, where the efficacy relies on the duration the concentration remains above the MIC.

Computational Approaches: Molecular Modeling and Docking Studies of Meticillin-Target Interactions

Computational methods, including molecular modeling and docking studies, provide crucial insights into the molecular basis of Meticillin's interaction with its bacterial targets and the mechanisms of resistance. Meticillin, like other β-lactam antibiotics, functions by inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. toku-e.comnih.gov

The primary mechanism of high-level resistance to Meticillin in Staphylococcus aureus involves the acquisition of the mecA gene, which encodes for a unique PBP known as PBP2a. mdpi.com Unlike native PBPs, PBP2a has a low affinity for Meticillin and other β-lactams. mdpi.com This allows the bacterium to continue peptidoglycan synthesis even in the presence of the antibiotic. mdpi.com Molecular modeling studies have elucidated the structural features of PBP2a that contribute to this resistance. The active site of PBP2a is sheltered and requires a conformational change to allow substrate access, a process that is not efficiently induced by β-lactam antibiotics. nih.gov

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (Meticillin) within the active site of a protein (PBP). amazonaws.comresearchgate.net These studies simulate the interaction between the drug and its target, calculating a docking score that estimates the binding energy; a lower score typically indicates a more favorable binding affinity. mdpi.com For Meticillin, docking studies can model its covalent acylation of the serine residue in the active site of susceptible PBPs (e.g., PBP1, 2, and 3 in S. aureus). Conversely, docking simulations with PBP2a demonstrate a much lower binding affinity, corroborating experimental findings. rsc.org

The medicinal chemistry of Meticillin is a key factor in these interactions. The presence of the ortho-dimethoxyphenyl group attached to the acyl side chain provides significant steric hindrance. wikipedia.org This structural feature protects the β-lactam ring from being hydrolyzed by many staphylococcal β-lactamase enzymes, but it is not sufficient to enable effective binding to the altered active site of PBP2a. wikipedia.org Researchers use these computational approaches not only to understand resistance but also to screen for novel compounds that can effectively bind to and inhibit PBP2a, thereby overcoming Meticillin resistance. mdpi.comnih.gov

Illustrative Docking Scores of PBP2a Inhibitors (for Context)
CompoundTarget ProteinDocking Score (kcal/mol)Reference
QNZ (non-β-lactam)Mutated PBP2a-8.3 mdpi.com
Ceftaroline (B109729) (β-lactam)Mutated PBP2a-3.5 mdpi.com

Note: The data in the table above are for other compounds that target PBP2a and are provided to illustrate the type of data generated in molecular docking studies.

Synergistic and Potentiation Strategies in Meticillin Research

Combination Studies with Non-Beta-Lactam Antimicrobials to Overcome Resistance

Combining beta-lactam antibiotics like meticillin with non-beta-lactam antimicrobials is a significant area of research for combating MRSA. While MRSA is resistant to beta-lactams due to PBP2a, combinations with other classes of antibiotics can sometimes restore susceptibility or achieve synergistic killing. Studies have examined combinations of beta-lactams with agents such as vancomycin (B549263), daptomycin (B549167), linezolid, gentamicin (B1671437), rifampicin, and tigecycline (B611373) against MRSA strains. thieme-connect.commdpi.comnih.gov Although the theoretical promise of combination therapy has not always been borne out in studies, unexpected synergy between beta-lactams and both vancomycin and daptomycin has been observed in vitro and in limited animal and human observational studies. thieme-connect.comnih.gov

Research has investigated the synergistic potential of various non-beta-lactam antibiotics in combination with beta-lactams against MRSA. For instance, studies have shown synergistic effects with combinations like daptomycin and fosfomycin, daptomycin and oxacillin (B1211168), and daptomycin and gentamicin against S. aureus strains. mdpi.com The combination of daptomycin and ceftaroline (B109729) has also shown synergy against refractory staphylococcal bacteremia in vivo and in vitro. researchgate.net Additionally, some non-antibiotic compounds, such as certain chalcone (B49325) analogues, have demonstrated synergistic activity against MRSA when combined with non-beta-lactam antibiotics like ciprofloxacin (B1669076) or doxycycline (B596269) in in vitro studies. researchgate.net

Table 1: Examples of Synergistic Combinations with Beta-Lactams Against MRSA

Beta-Lactam (Implicit/Explicit)Non-Beta-Lactam Antimicrobial(s)Observed EffectReference
Beta-lactamsVancomycinSynergy observed in vitro and some studies. thieme-connect.comnih.gov
Beta-lactamsDaptomycinSynergy observed in vitro and some studies. thieme-connect.comnih.gov
Beta-lactamsGentamicinPotential synergistic effect against S. aureus in time-killing analyses. mdpi.com
Beta-lactamsFosfomycinHighest synergistic effect against MRSA strains with daptomycin. mdpi.com
Beta-lactams (e.g., oxacillin)DaptomycinSynergistic effect against MRSA strains. mdpi.com
Cefoperazone-sulbactamValinePotentiated killing of MRSA in vitro and in vivo models. asm.org
Imipenem (B608078)Stemphone (B1234597) CPotentiated imipenem activity against MRSA (512-fold decrease in MIC). nih.gov
Ampicillin (B1664943), Amoxicillin (B794)Quinoline-derived amphipathic small molecules (SG-B-22, SG-B-52)Potentiation against MRSA. acs.org
OxacillinCinnamamide (B152044) family compoundsPotentiation of activity against MRSA (up to 128-fold decrease in MIC). rsc.org
Benzylpenicillin, Ampicillin, CephalothinOctyl GallateSignificant potentiation against MRSA. nih.gov

Metabolic Reprogramming Approaches to Enhance Meticillin Efficacy

Metabolic reprogramming, which involves modulating bacterial metabolic pathways, has emerged as a strategy to restore antibiotic sensitivity and enhance antibiotic efficacy. asm.orgfrontiersin.org This approach is based on the understanding that the metabolic state of bacteria can significantly influence antibiotic resistance. frontiersin.org Reprogramming the metabolome of resistant bacteria to an antibiotic-sensitive state using exogenous agents is being explored. frontiersin.org

Modulation of Bacterial Carbon Source Utilization

Modulating the utilization of carbon sources by bacteria can impact their susceptibility to antibiotics. Studies have shown that reprogramming central carbon and energy metabolism using key metabolites can enhance antibiotic efficacy. frontiersin.org For example, exogenous agents such as alanine, glucose, fructose, and glutamic acid have been used to reprogram antibiotic-resistant metabolomes to antibiotic-sensitive ones, primarily by regulating central carbon and energy metabolism, thereby increasing bacterial susceptibility to antibiotics. frontiersin.org S. aureus exhibits a preference for glycolytic carbon sources. nih.govresearchgate.net Perturbations in carbon source utilization, such as those induced by certain plant extracts, can lead to metabolic changes affecting pathways like the Embden-Meyerhof-Parnas pathway, pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle, potentially impacting antibiotic sensitivity. researchgate.netbiomescientia.com

Perturbations of Amino Acid and Nucleotide Biosynthesis Pathways

Perturbing amino acid and nucleotide biosynthesis pathways can also influence bacterial susceptibility to antibiotics, including beta-lactams. Nucleotide metabolism is linked to cellular homeostasis and is involved in carbohydrate metabolism, oxidative phosphorylation, and nucleotide biosynthesis. frontiersin.org Recent studies have demonstrated a role for nucleotide metabolism in regulating antibiotic efficacy against bacterial pathogens. frontiersin.orgfrontiersin.org Defects in nucleotide biosynthesis have been shown to induce antibiotic persistence. frontiersin.org

Specific examples highlight the impact of these pathways. Uracil has been shown to synergize with aminoglycosides to kill MRSA by reprogramming bacterial metabolism, enhancing the TCA cycle and proton motive force, which promotes antibiotic uptake. frontiersin.org Guanine (B1146940) has also been shown to potentiate the efficacy of gentamicin against MRSA. frontiersin.org Furthermore, studies investigating MRSA mutants with increased resistance to beta-lactam antibiotics have identified mutations in genes involved in nucleotide biosynthesis and salvage pathways, correlating reduced intracellular purine (B94841) pools with increased beta-lactam resistance. hrb.ie Conversely, exposure to exogenous guanine completely re-sensitized MRSA to oxacillin, suggesting a potential therapeutic approach by targeting purine nucleotide homeostasis. hrb.ie Amino acids like valine have also been identified as potential reprogramming metabolites; valine was found to potentiate cefoperazone-sulbactam to kill MRSA by activating the pyruvate (B1213749) cycle/TCA cycle and fatty acid biosynthesis, leading to increased antibiotic uptake. asm.org

Exploration of Efflux Pump Inhibitors as Meticillin Adjuvants

Bacterial efflux pumps are membrane transporters that actively expel antibiotics and other compounds from the cell, contributing significantly to multidrug resistance, including in MRSA. spandidos-publications.comnih.govmdpi.commdpi.comnih.gov Inhibiting these efflux pumps is a promising strategy to restore the intracellular concentration of antibiotics and thus enhance their efficacy. spandidos-publications.commdpi.comnih.gov Efflux pump inhibitors (EPIs) are molecules that can block the function of these pumps, thereby increasing bacterial susceptibility to antibiotics that are substrates of efflux systems. mdpi.commicrobialcell.com

Several efflux pumps have been characterized in S. aureus, including NorA, NorB, MepA, MdeA, and QacA/B. spandidos-publications.comnih.govmdpi.com NorA is a significant contributor to antibiotic resistance, expelling various compounds including fluoroquinolones. spandidos-publications.com QacA/B is often plasmid-encoded and associated with resistance to non-beta-lactam antibiotics and disinfectants. spandidos-publications.comnih.govmdpi.comjptcp.com

Research into EPIs for MRSA is ongoing, exploring both synthetic compounds and natural products. While some early EPIs like reserpine (B192253) and verapamil (B1683045) showed inhibitory activity, their clinical use has been limited by side effects. spandidos-publications.com Natural compounds, such as silybin (B1146174) from milk thistle, have shown potential by inhibiting the expression of efflux pump genes like norA and qacA/B, thereby restoring antibiotic sensitivity in MRSA. spandidos-publications.com Triterpenoids from Momordica balsamina have also been evaluated for their ability to inhibit efflux pump activity in MRSA. researchgate.net The use of EPIs in combination with antibiotics is being investigated as a way to overcome efflux-mediated resistance and enhance the effectiveness of existing drugs against resistant staphylococci. nih.gov

Identification and Characterization of Novel Adjuvants and Potentiators in Meticillin Resistance Research

The urgent need for new strategies to combat MRSA has led to the search for novel adjuvants and potentiators that can restore the activity of antibiotics, including beta-lactams. These potentiators may not possess intrinsic antimicrobial activity but can enhance the effect of antibiotics by interfering with resistance mechanisms or increasing bacterial vulnerability. nih.govaip.orgfrontiersin.org

Novel compounds are being identified and characterized for their ability to potentiate antibiotic activity against MRSA. For example, stemphones B and C, isolated from Aspergillus species, were found to be novel potentiators of imipenem activity against MRSA, with stemphone C significantly decreasing the minimum inhibitory concentration (MIC) of imipenem. nih.gov Another class of compounds, the cinnamamide family, has been identified as antibiotic potentiators that can restore the activity of oxacillin against MRSA, showing significant reductions in MIC values. rsc.org Octyl gallate, a food-grade antioxidant, has also demonstrated significant potentiation of beta-lactams, including penicillin, ampicillin, and cephalothin, against MRSA by potentially permeabilizing the bacterial cell wall. nih.gov Quinoline-derived amphipathic small molecules have shown promise as potentiators of ampicillin and amoxicillin against MRSA. acs.org The identification and characterization of such novel adjuvants represent a crucial avenue in overcoming meticillin resistance and extending the lifespan of existing antibiotic therapies. kci.go.kr

Table 2: Examples of Novel Adjuvants and Potentiators Against MRSA

Adjuvant/PotentiatorAntibiotic PotentiatedObserved EffectReference
Stemphone CImipenem512-fold decrease in Imipenem MIC against MRSA. nih.gov
Cinnamamide family compoundsOxacillinUp to 128-fold decrease in Oxacillin MIC against MRSA. rsc.org
Octyl GallateBeta-lactams (Penicillin, Ampicillin, Cephalothin)Significant potentiation, e.g., 128-fold decrease in Ampicillin MIC against MRSA. nih.gov
SG-B-22, SG-B-52 (Quinoline-derived small molecules)Ampicillin, AmoxicillinPotentiation against MRSA. acs.org
Demethoxycurcumin (DMC)GentamicinSynergistic antibacterial effect against MRSA. mdpi.com
Boronate compound (based on benzimidazole)Oxacillin, Meropenem16- to 4,096-fold potentiation against MRSA strains. researchgate.net

Q & A

Q. What are the critical parameters to control during the synthesis of Meticillin sodium to ensure optimal yield and purity?

Methodological Answer:

  • Maintain reaction temperature between 2–8°C to prevent β-lactam ring degradation.
  • Stabilize pH at 6.5–7.5 using phosphate buffers during acylation of 6-aminopenicillanic acid (6-APA).
  • Characterize purity via HPLC (>98%) and confirm structural integrity using 1^1H NMR (e.g., β-lactam proton at δ 5.5–6.0 ppm).
  • Quantify residual solvents (e.g., acetone) via GC-MS per ICH Q3C guidelines .

Q. What validated methods exist for testing Meticillin sodium's stability under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and real-time testing (25°C/60% RH for 24 months) per ICH Q1A.
  • Monitor degradation products (e.g., formaldehyde via colorimetric assay; penicilloic acid derivatives via LC-MS).
  • Lyophilized formulations show superior stability; optimize freeze-drying parameters (primary drying at -30°C, secondary drying at 25°C) to minimize hydrolysis .

Q. Which standard in vitro models are appropriate for assessing Meticillin sodium's bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer:

  • Use broth microdilution (CLSI M07-A10) with cation-adjusted Mueller-Hinton broth, inoculum density of 5×1055 \times 10^5 CFU/mL, and incubation at 35°C for 18–20 hours.
  • Include quality control strains (e.g., S. aureus ATCC 29213 for susceptibility; ATCC 43300 for MRSA).
  • Perform time-kill assays at 0.5–4× MIC concentrations with sampling intervals (0, 4, 8, 24h) to assess bactericidal kinetics .

Advanced Research Questions

Q. How should researchers design longitudinal studies to investigate resistance development in Staphylococcus aureus exposed to subtherapeutic Meticillin sodium concentrations?

Methodological Answer:

  • Use a chemostat model with incremental dosing (0.25–16× MIC) over 30 bacterial generations.
  • Perform whole-genome sequencing every 5 generations to identify mutations (e.g., mecA, femA).
  • Apply RNA-seq to monitor mecA expression dynamics and PBP2a production via Western blot.
  • Analyze mutation rates using Cox proportional hazards models .

Q. What advanced statistical methods can quantify synergistic interactions between Meticillin sodium and β-lactamase inhibitors in overcoming bacterial resistance?

Methodological Answer:

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Apply response surface methodology (RSM) with Monte Carlo simulations to model pharmacodynamic interactions.
  • Integrate in vitro and in vivo data via Bayesian hierarchical models to predict clinical synergy thresholds .

Q. Which physiologically based pharmacokinetic (PBPK) models are validated for predicting Meticillin sodium distribution in patients with impaired renal function?

Methodological Answer:

  • Adapt the Dettli model with glomerular filtration rate (GFR) adjustments and tubular secretion parameters (Km=12.5K_m = 12.5 mg/dL; Vmax=8.2V_{max} = 8.2 mg/h/kg).
  • Validate against plasma/urine concentration-time profiles in CKD stages 3–5 patients.
  • Incorporate covariates (age >65 years, hypoalbuminemia) using nonlinear mixed-effects modeling (NONMEM) .

Methodological Considerations for Data Analysis

Research ScenarioKey Analytical ToolsEvidence Sources
Resistance EmergenceWhole-genome sequencing, RNA-seq, Cox models
Synergy QuantificationFICI, RSM, Bayesian models
PK/PD ModelingPBPK, NONMEM, Dettli adjustments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.